7-Azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
7-Azaspiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization at the carboxylic acid position. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then oxidized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
7-Azaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonane-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
7-Azaspiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)10-6-4-9(5-7-10)2-1-3-9/h1-7H2,(H,11,12) |
InChI Key |
BKFMQUOAABZMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(CC2)C(=O)O |
Origin of Product |
United States |
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